![molecular formula C11H14N2 B3041671 N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine CAS No. 335032-50-3](/img/structure/B3041671.png)

N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine

Overview

Description

“N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine” is a chemical compound with the empirical formula C11H14N2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

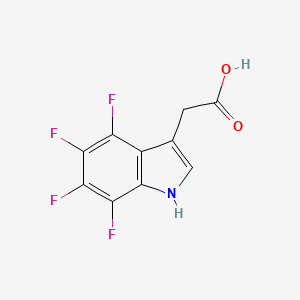

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . These compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCNCc1c(C)[nH]c2ccccc12 . This indicates that the molecule contains a methylated indole ring attached to an amine group. Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 174.24 . Further physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications

Synthesis and Chemical Applications

Advancements in Amine Synthesis :Recent advancements in the synthesis of amines, including N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine, highlight the importance of simple and inexpensive methods for producing nitrogenous compounds. These compounds are crucial for various pharmaceutical applications, demonstrating the versatility of amines in synthesizing bioactive molecules (Q. Umar & Mei Luo, 2023).

Biochemical and Pharmacological Insights

Sigma-1 Receptor Mediated Roles :A study on N,N-dimethyltryptamine, a compound structurally similar to this compound, explores its potential sigma-1 receptor-mediated role in tissue protection, regeneration, and immunity. This underlines the broader physiological implications of such compounds beyond their psychotropic effects, suggesting a universal role in cellular protective mechanisms (E. Frecska et al., 2013).

Environmental and Health Implications

Degradation of Nitrogen-Containing Hazardous Compounds :The degradation of nitrogen-containing compounds, including amines, highlights the environmental relevance of understanding the chemical pathways and potential toxicological impacts of these substances. Advanced oxidation processes are effective in mineralizing such compounds, improving the efficacy of treatment schemes and reducing environmental hazards (Akash P. Bhat & P. Gogate, 2021).

Applications in Materials Science

Amine-functionalized Metal–Organic Frameworks :Amine-functionalized metal–organic frameworks (MOFs) are highlighted for their potential applications in CO2 capture, catalysis, and as membranes for gas separation. The incorporation of amino functionalities into MOFs enhances their utility for environmental and industrial applications, demonstrating the broad applicability of nitrogen-containing compounds in materials science (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).

Mechanism of Action

Target of Action

The primary target of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle , particularly the G2/M phase . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase .

Result of Action

The inhibition of tubulin polymerization by this compound results in cell cycle arrest and induces cell apoptosis in a dose-dependent manner . This makes the compound potentially useful as an antiproliferative agent against cancer cells .

Properties

IUPAC Name |

N-methyl-1-(2-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12-13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEWWKLGOWVVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

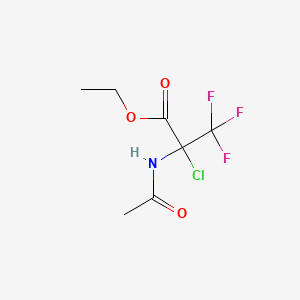

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)

![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)

![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)

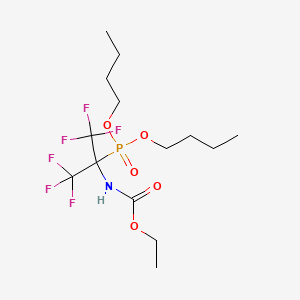

![ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B3041604.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide](/img/structure/B3041610.png)